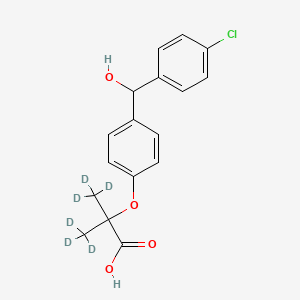

Fenirofibrate-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

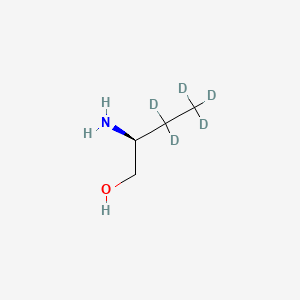

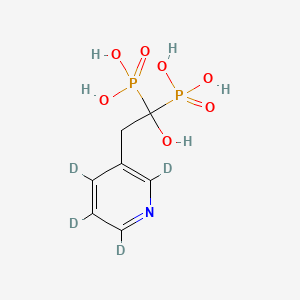

Fenirofibrate-d6 is the deuterium labeled Fenirofibrate . It is an internal standard for the quantification of fenofibrate .

Synthesis Analysis

Fenirofibrate-d6 can be synthesized by cocrystallization of fenofibrate with benzoic acid (BZ) as a coformer . The drug and coformer are cocrystallized using the solvent drop grinding method .Molecular Structure Analysis

Fenirofibrate-d6 is a selective PPARα agonist with an EC50 of 30 μM . It also inhibits human cytochrome P450 isoforms .Chemical Reactions Analysis

Fenirofibrate-d6 is involved in various chemical reactions. For instance, it has been used in the preparation of cocrystals with benzoic acid to increase the aqueous solubility and dissolution rate of fenofibrate .Applications De Recherche Scientifique

1. Molecular Mechanisms and Effects on Metabolic Syndromes

Fenofibrate is widely used as a peroxisome proliferator-activated receptor alpha agonist. It's known for reducing systemic inflammation markers independent of its effects on lipid and glucose metabolism, particularly in patients with metabolic syndrome (Belfort et al., 2010). This suggests a direct peroxisome proliferator-activated receptor alpha-mediated effect of fenofibrate on inflammatory pathways, which may be important for the prevention of cardiovascular diseases in high-risk patients.

2. Pharmacokinetics and Drug Metabolism

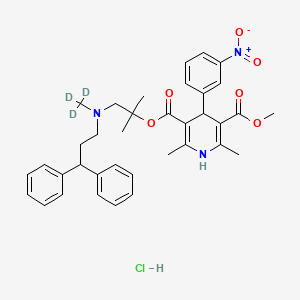

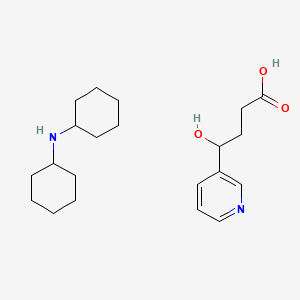

The development of a rapid, sensitive ultra-performance liquid chromatography/mass spectrometric method for determining fenofibric acid (the active metabolite of fenofibrate) in human plasma used fenofibric d6 acid as an internal standard. This method is critical for evaluating the pharmacokinetics of fenofibric acid following fenofibrate administration (Dubey et al., 2010).

3. Clinical Effects on Diabetic Retinopathy

Fenofibrate has gained attention for its novel medical treatment for diabetic retinopathy and other diabetes-induced microvascular complications. Large clinical trials showed reductions in the progression of diabetic retinopathy, necessitating fewer laser interventions. The molecular actions of fenofibrate include regulation of genes affecting lipid control, inflammation, angiogenesis, and cell apoptosis, which are significant in the development of diabetic retinopathy (Noonan et al., 2013).

4. Impact on Retinal Endothelial Cell Survival

Fenofibrate's anti-apoptotic property in human retinal endothelial cells is significant for diabetic retinopathy treatment. It prevents apoptotic cell death induced by serum deprivation through a PPARalpha-independent but AMPK-dependent pathway, offering a novel therapeutic property to control unwanted cell death in diabetic retinopathy (Kim et al., 2007).

5. Cardiovascular Disease Risk Reduction

In type 2 diabetes patients, fenofibrate did not significantly reduce coronary events but did reduce total cardiovascular disease events, mainly due to fewer non-fatal myocardial infarctions and revascularisations. This suggests fenofibrate's potential in reducing cardiovascular disease risks (Keech et al., 2005).

6. Effects on Lipid Parameters in Animal Models

Fenofibrate showed positive effects on lipid parameters in obese rhesus monkeys, a model for human obesity and type 2 diabetes. It reduced serum triglycerides and LDL cholesterol while increasing HDL cholesterol, suggesting its efficacy in treating dyslipidemia in humans (Winegar et al., 2001).

Mécanisme D'action

Target of Action

Fenofibrate-d6, a deuterium-labeled form of Fenofibrate, primarily targets the Peroxisome Proliferator Activated Receptor alpha (PPARα) . PPARα is a key regulator of lipid metabolism and is involved in the control of genes implicated in the uptake, utilization, and removal of various lipids .

Mode of Action

Fenofibrate-d6, like Fenofibrate, acts as an agonist to PPARα . Upon binding to PPARα, it activates the receptor, leading to alterations in lipid metabolism . This activation results in the upregulation of genes involved in the catabolism of triglycerides and very-low-density lipoproteins (VLDL), and the downregulation of genes involved in the synthesis and secretion of apolipoprotein C-III, an inhibitor of lipoprotein lipase .

Biochemical Pathways

The activation of PPARα by Fenofibrate-d6 affects several biochemical pathways. It enhances the β-oxidation pathway which leads to the breakdown of fatty acids, reducing triglyceride levels . It also influences cholesterol metabolism by reducing the endogenous biosynthesis of cholesterol and promoting its transformation and elimination as bile acids . Furthermore, it affects the PPARα/PGC-1α signaling pathway , promoting mitochondrial function .

Pharmacokinetics

Fenofibrate-d6, like Fenofibrate, is absorbed from the gastrointestinal tract and is principally hydrolyzed to its active metabolite, fenofibric acid . The oral clearance of fenofibrate is approximately 1.1L/h in young adults and 1.2L/h in the elderly . Fenofibrate requires once-daily dosing and has a half-life of 19-27 hours, indicating its long duration of action .

Result of Action

The activation of PPARα by Fenofibrate-d6 leads to a decrease in LDL-C, total cholesterol, triglycerides, and Apo B, while increasing HDL-C in conditions such as hypercholesterolemia, dyslipidemia, and hypertriglyceridemia . This results in improved lipid profiles, which can help in the management of these conditions .

Action Environment

The action of Fenofibrate-d6 can be influenced by various environmental factors. For instance, the absorption rate of Fenofibrate is significantly affected by the fat content of ingested food . A high-fat diet can lead to remarkable changes in liver weight, liver index, serum biochemical indicators, oxidative stress indicators, liver pathological changes, mitochondrial function indicators, and body weight . Therefore, the dietary habits of the patient can influence the efficacy and stability of Fenofibrate-d6.

Safety and Hazards

Propriétés

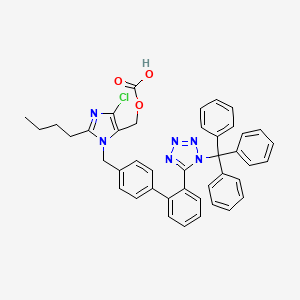

IUPAC Name |

2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDCLYXOQCGHNT-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

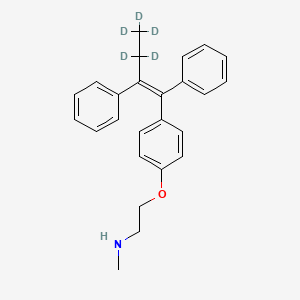

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenirofibrate-d6 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.